1,1'-Biphenyl, 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy-
Description
1,1'-Biphenyl, 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy- (C₁₆H₁₂Br₂I₂O₂) is a halogenated biphenyl derivative with bromine and iodine substituents at the 4,4' and 2,2' positions, respectively, and methoxy groups at 5,5'. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry, materials science, and biological studies. Its synthesis often involves Ullmann or Suzuki coupling reactions, as inferred from methods for analogous compounds in and .
Properties
CAS No. |
454182-36-6 |
|---|---|
Molecular Formula |
C14H10Br2I2O2 |
Molecular Weight |
623.84 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-2-iodo-5-methoxyphenyl)-5-iodo-2-methoxybenzene |
InChI |
InChI=1S/C14H10Br2I2O2/c1-19-13-3-7(11(17)5-9(13)15)8-4-14(20-2)10(16)6-12(8)18/h3-6H,1-2H3 |
InChI Key |
DOMWJSXWPFXSMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2I)Br)OC)I)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water:Glacial acetic acid (1:1) |
| Oxidant | Hydrogen peroxide |
| Temperature | 0–20°C (initial), 90°C (final) |
| Reaction Time | 6 hours |
| Yield | 92–95% |
| Purity | ≥98% (HPLC) |
The biphenyl substrate reacts with bromine in the presence of hydrogen peroxide, which acts as an oxidant to enhance electrophilic substitution. The mixed solvent system minimizes side reactions, while controlled temperature prevents over-bromination. Post-reaction purification involves methanol washing and recrystallization to isolate 4,4'-dibromobiphenyl.
Diiodination at 2,2'-Positions
The iodination of 4,4'-dibromobiphenyl at the 2,2'-positions employs a modified Sandmeyer reaction, as demonstrated in the synthesis of 4,4'-dibromo-2,2'-diiodo-1,1'-biphenyl (CAS 852138-89-7).
Reaction Steps
- Nitration : Introduce nitro groups at 2,2'-positions using fuming nitric acid.
- Reduction : Reduce nitro groups to amines with Sn/HCl.
- Diazotization : Treat with NaNO₂/HCl at 0–5°C to form diazonium salts.
- Iodination : Substitute diazonium groups with iodide using KI.
Optimization Data
| Parameter | Value |
|---|---|
| Nitration Temperature | 50°C |
| Reduction Time | 2 hours |
| Diazotization Time | 1 hour |
| Iodination Yield | 85–88% |
The reaction mixture is extracted with ethyl acetate, and the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 9:1).
Methoxylation at 5,5'-Positions
Methoxylation of the 5,5'-positions is achieved via Ullmann coupling, a method adapted from analogous binaphthyl syntheses.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Methoxide Source | NaOMe |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
The reaction proceeds via a copper-mediated aromatic substitution mechanism, where the electron-withdrawing bromine and iodine atoms direct methoxy groups to the 5,5'-positions. The product is isolated via vacuum distillation and recrystallized from ethanol.
Integrated Synthesis Pathway
The full synthesis pathway integrates the above steps:
4,4'-Dibromobiphenyl Synthesis
2,2'-Diiodo-4,4'-dibromobiphenyl Synthesis
5,5'-Dimethoxy Functionalization
Comparative Analysis of Methodologies
Yield and Purity Across Steps
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Dibromination | 92–95 | ≥98 |
| Diiodination | 85–88 | ≥95 |
| Methoxylation | 75–80 | ≥97 |
Challenges and Solutions
- Regioselectivity : Bromine and iodine act as meta-directors, ensuring methoxy groups occupy the 5,5'-positions.
- Purification : Silica gel chromatography and recrystallization mitigate impurities from halogen exchange.
- Scalability : The dibromination method’s solvent system (water/acetic acid) reduces environmental impact.
Chemical Reactions Analysis
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions. Common reagents include organometallic compounds and halogen exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki and Heck coupling, to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for substitution and coupling reactions. The methoxy groups can influence the compound’s electronic properties and reactivity. Molecular targets and pathways involved vary based on the context of its use in biological or industrial applications.
Comparison with Similar Compounds
Substituent Effects
Halogen Type and Position :
- 4,4'-Dibromo-2,2'-Diiodo vs. 2,2'-Dibromo-5,5'-Dimethoxybiphenyl () :
The replacement of iodine with bromine at the 2,2' positions (C₁₄H₁₂Br₂O₂) reduces steric bulk and polarizability, altering reactivity in cross-coupling reactions. Iodine’s larger atomic radius enhances leaving-group ability, critical in nucleophilic substitutions . - 4,4'-Diiodo-2,2',5,5'-Tetrachlorobiphenyl (I₂-TCBP) () :
Chlorine at 5,5' positions increases electronegativity, reducing electron density compared to methoxy groups. This affects ligand-receptor interactions in biological systems .
- 4,4'-Dibromo-2,2'-Diiodo vs. 2,2'-Dibromo-5,5'-Dimethoxybiphenyl () :
Methoxy vs. Methyl Groups :
Table 1: Structural and Physical Properties
Nitration and Coupling Reactions
- Nitration Efficiency :
In , nitration of 2,2'-diiodo-5,5'-dinitrobiphenyl (49) yielded 62%, whereas the dibromo analog (8) gave only 20.6%. Iodine’s superior leaving-group ability facilitates electrophilic substitution, highlighting its synthetic advantage . - Cross-Coupling Applications :
demonstrates that 2,2'-diiodo-4,4',5,5'-tetramethoxybiphenyl serves as a precursor for tetrathia[8]circulenes, leveraging iodine’s reactivity in Ullmann couplings. Brominated analogs require harsher conditions .
Acid Resistance in MOFs
notes that MOFs with longer ligands (e.g., 4,4'-diiodo-2,2',5,5'-tetramethylbiphenyl) exhibit improved acid resistance compared to terephthalic acid-based frameworks. Methoxy groups may further enhance stability via hydrogen bonding .
Ah Receptor Antagonism
Environmental Persistence
Polybrominated biphenyls () persist in ecosystems due to C-Br bond stability. The target compound’s iodine substituents may degrade faster under UV light, though methoxy groups could increase solubility and bioavailability .
Biological Activity
1,1'-Biphenyl, 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy- (CAS No. 454182-36-6) is a complex organic compound notable for its unique structural features and potential biological activities. This compound contains multiple halogen substitutions and methoxy groups, which may influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of 1,1'-biphenyl, 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy- is , with a molecular weight of approximately 623.84 g/mol. The structure consists of a biphenyl framework substituted at the 4,4', 2,2', and 5,5' positions with bromine, iodine, and methoxy groups. These substitutions can significantly affect the compound's electronic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H10Br2I2O2 |
| Molecular Weight | 623.84 g/mol |
| CAS Number | 454182-36-6 |
Antimicrobial Activity
Research indicates that halogenated biphenyl derivatives exhibit antimicrobial properties. In a study evaluating various halogenated compounds, it was found that derivatives similar to 1,1'-biphenyl, 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy- showed significant inhibition against several bacterial strains. The presence of bromine and iodine atoms enhances the lipophilicity and membrane permeability of these compounds, potentially leading to increased antimicrobial efficacy .
Antioxidant Activity
Antioxidant activity is another area where halogenated biphenyls have been studied. The methoxy groups in the compound may contribute to its ability to scavenge free radicals. A comparative study on various substituted biphenyls demonstrated that compounds with multiple methoxy groups exhibited enhanced antioxidant activity due to their electron-donating properties .
Cytotoxicity Studies
Cytotoxicity assays on human cancer cell lines have indicated that halogenated biphenyls can induce apoptosis in cancer cells. A specific study highlighted that compounds with similar structural characteristics to 1,1'-biphenyl derivatives showed promising results in inhibiting cell proliferation in breast cancer cells . This suggests potential applications in cancer therapy.
Study on Antimicrobial Properties
A recent investigation focused on the antimicrobial effects of halogenated biphenyls against Gram-positive and Gram-negative bacteria. The study involved various concentrations of the compound tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth.
Study on Antioxidant Effects
In vitro assays were conducted to evaluate the antioxidant capacity of several methoxy-substituted biphenyls, including our compound of interest. The DPPH radical scavenging assay showed that the compound effectively reduced oxidative stress markers in cultured cells.
Q & A
Basic: What are the common synthetic routes for preparing 1,1'-biphenyl-4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy-?
Methodological Answer:
The compound is typically synthesized via halogenation and methoxylation of a biphenyl scaffold. Key steps include:
- Halogenation : Starting from 4,4'-dibromo-2,2',5,5'-tetramethoxybiphenyl, iodine can be introduced at the 2,2'-positions via an LDA-mediated dimerization followed by a copper-catalyzed Finkelstein reaction (halogen exchange) .
- Functionalization : Methoxy groups at 5,5' are introduced via nucleophilic substitution or Ullmann coupling using methoxide sources. For example, n-BuLi in THF at −78°C facilitates deprotonation, followed by quenching with B(Oi-Pr)₃ to generate boronic acid intermediates for Suzuki-Miyaura cross-couplings .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the pure product .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Essential for confirming the stereochemistry and substituent positions. For example, analogs like (2E)-1-(4,4'-difluoro-5,5'-methoxybiphenyl) derivatives have been structurally validated via single-crystal X-ray diffraction .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Methoxy groups (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.
- ²⁹Si/¹⁹F NMR : Not applicable here, but halogen (Br/I) effects broaden peaks in ¹H NMR due to quadrupolar relaxation.
- Mass Spectrometry (HRMS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and halogen isotope patterns .
Advanced: How do the electronic effects of bromine and iodine substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Bromine (σₚ = +0.23) and iodine (σₚ = +0.28) are mildly electron-withdrawing, polarizing the biphenyl core and activating positions for nucleophilic/electrophilic attacks.
- Reactivity in Coupling : Iodine undergoes oxidative addition more readily than bromine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, 2,2'-diiodo derivatives participate in Ullmann couplings at lower temperatures (80°C vs. 120°C for bromine) .
- Competing Pathways : Bromine at 4,4'-positions may sterically hinder coupling at adjacent positions, necessitating bulky ligands (e.g., XPhos) to enhance selectivity .
Advanced: How can researchers resolve contradictions in crystallographic data for similar biphenyl derivatives?
Methodological Answer:
- Data Validation : Cross-check unit cell parameters (e.g., a, b, c, α, β, γ) and R-factors against deposited CIF files in databases like the Cambridge Structural Database (CSD). For example, discrepancies in dihedral angles for methoxy groups in vs. may arise from packing effects.
- Refinement Protocols : Use software like SHELXL for anisotropic refinement of heavy atoms (Br, I). Apply restraints for disordered methoxy groups .
- Temperature Effects : Low-temperature (100 K) data collection minimizes thermal motion artifacts, critical for accurate halogen positioning .
Advanced: What role does this compound play in synthesizing advanced materials like circulenes or polyheterofluorenes?
Methodological Answer:
- Circulene Synthesis : Acts as a precursor for tetrathia[8]circulenes via sulfur/selenium bridging. For example, octamethoxytetraphenylene intermediates derived from 4,4'-dibromo-2,2'-diiodo derivatives undergo cyclization with Na₂S/Se to form planar circulenes .
- Polyheterofluorenes : The 2,2'-diiodo groups enable Buchwald-Hartwig amination or Sonogashira couplings to build conjugated polymers. 6,6'-Diiodo-4,4'-dibromo-3,3'-dimethoxybiphenyl is a key monomer for polyheterofluorenes with tunable optoelectronic properties .
Advanced: How should researchers address discrepancies in reported melting points or solubility data?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Commercial samples (e.g., Kanto Reagents) may list purity as ≥98% .
- Solubility Testing : Systematic trials in solvents (THF, DCM, DMF) with controlled humidity. For example, methoxy groups enhance solubility in polar aprotic solvents, but bromine/iodine reduce it .
- Thermal Analysis : DSC/TGA under nitrogen identifies decomposition vs. melting. Reported mp variations may arise from polymorphic forms (e.g., crystalline vs. amorphous) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazards : Classified as a skin/eye irritant (GHS07). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Halogenated waste must be segregated and treated with NaHCO₃/Na₂S₂O₃ to neutralize reactive iodine/bromine .
- Storage : Under argon at −20°C to prevent iodobenzene byproduct formation via photodehalogenation .
Advanced: Can this compound serve as a ligand or catalyst in asymmetric synthesis?
Methodological Answer:
- Ligand Design : The methoxy and halogen substituents can be modified to create chiral phosphine ligands (e.g., BIPHEP analogs). For example, Cl-MeO-BIPHEP derivatives with diphenylphosphine groups are effective in Rh-catalyzed asymmetric hydrogenations .
- Catalytic Applications : The iodine atoms can be replaced via metal-catalyzed cross-coupling to generate palladacycles for C–H activation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
